molecular formula C12H15N3O2S B12555343 6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole CAS No. 143966-23-8

6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole

Cat. No.: B12555343
CAS No.: 143966-23-8
M. Wt: 265.33 g/mol
InChI Key: OINTZBBAYHEZEJ-UHFFFAOYSA-N
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Description

6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole typically involves the following steps:

    Nitration: The introduction of the nitro group is achieved through nitration of the benzimidazole ring. This can be done using a mixture of concentrated nitric acid and sulfuric acid.

    Thioether Formation: The pentylsulfanyl group is introduced by reacting the nitrobenzimidazole with pentylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Oxidation: The pentylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Reduction: 6-Amino-2-(pentylsulfanyl)-1H-benzimidazole.

    Oxidation: 6-Nitro-2-(pentylsulfonyl)-1H-benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as glutathione S-transferases, which play a role in detoxification processes in cells.

    Apoptosis Induction: It can induce apoptosis in cancer cells by disrupting key signaling pathways and promoting oxidative stress.

    Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole can be compared with other similar compounds:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties, but lacks the nitro and pentylsulfanyl groups.

    Quinazolinone Derivatives: These compounds also exhibit a wide range of biological activities, including anticancer and antimicrobial effects, but have a different core structure.

    Fluorinated Quinolines: These compounds are known for their antibacterial properties and are structurally different from benzimidazoles.

The unique combination of the nitro and pentylsulfanyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

143966-23-8

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

6-nitro-2-pentylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C12H15N3O2S/c1-2-3-4-7-18-12-13-10-6-5-9(15(16)17)8-11(10)14-12/h5-6,8H,2-4,7H2,1H3,(H,13,14)

InChI Key

OINTZBBAYHEZEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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